molecular formula C13H16Cl3N3O2 B4301935 2,5,6-trichloro-4-methyl-N-{[(3-methylbutyl)amino]carbonyl}nicotinamide

2,5,6-trichloro-4-methyl-N-{[(3-methylbutyl)amino]carbonyl}nicotinamide

Cat. No. B4301935
M. Wt: 352.6 g/mol
InChI Key: YHAUHGWKDDYFCJ-UHFFFAOYSA-N
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Description

2,5,6-trichloro-4-methyl-N-{[(3-methylbutyl)amino]carbonyl}nicotinamide, also known as TCMN, is a chemical compound that has gained attention in scientific research for its potential applications in various fields. TCMN is a derivative of nicotinamide, a form of vitamin B3, and is synthesized through a multistep process. In

Scientific Research Applications

2,5,6-trichloro-4-methyl-N-{[(3-methylbutyl)amino]carbonyl}nicotinamide has been the subject of several scientific studies due to its potential applications in various fields. It has been studied as a potential anticancer agent, as well as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 2,5,6-trichloro-4-methyl-N-{[(3-methylbutyl)amino]carbonyl}nicotinamide has also been studied for its potential use in the treatment of diabetes and obesity.

Mechanism of Action

2,5,6-trichloro-4-methyl-N-{[(3-methylbutyl)amino]carbonyl}nicotinamide is believed to exert its effects through the activation of the SIRT1 protein, which plays a key role in regulating cellular metabolism and energy homeostasis. SIRT1 activation has been shown to have anti-inflammatory and antioxidant effects, as well as promoting mitochondrial function and autophagy.
Biochemical and Physiological Effects:
Studies have shown that 2,5,6-trichloro-4-methyl-N-{[(3-methylbutyl)amino]carbonyl}nicotinamide can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to have neuroprotective effects, reducing the accumulation of amyloid-beta plaques in the brain, which are a hallmark of Alzheimer's disease. 2,5,6-trichloro-4-methyl-N-{[(3-methylbutyl)amino]carbonyl}nicotinamide has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity.

Advantages and Limitations for Lab Experiments

One advantage of 2,5,6-trichloro-4-methyl-N-{[(3-methylbutyl)amino]carbonyl}nicotinamide is its high potency, allowing for the use of lower concentrations in experiments. However, its high lipophilicity can make it difficult to dissolve in aqueous solutions, and its stability can be affected by temperature and pH. Additionally, 2,5,6-trichloro-4-methyl-N-{[(3-methylbutyl)amino]carbonyl}nicotinamide has not been extensively studied in humans, and its safety profile is not fully understood.

Future Directions

Future research on 2,5,6-trichloro-4-methyl-N-{[(3-methylbutyl)amino]carbonyl}nicotinamide could focus on its potential applications in other diseases, such as cardiovascular disease and autoimmune disorders. Further studies could also investigate the optimal dosage and administration of 2,5,6-trichloro-4-methyl-N-{[(3-methylbutyl)amino]carbonyl}nicotinamide, as well as its safety and toxicity profile. Additionally, the development of more stable and water-soluble derivatives of 2,5,6-trichloro-4-methyl-N-{[(3-methylbutyl)amino]carbonyl}nicotinamide could improve its potential as a therapeutic agent.

properties

IUPAC Name

2,5,6-trichloro-4-methyl-N-(3-methylbutylcarbamoyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16Cl3N3O2/c1-6(2)4-5-17-13(21)19-12(20)8-7(3)9(14)11(16)18-10(8)15/h6H,4-5H2,1-3H3,(H2,17,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHAUHGWKDDYFCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=C1Cl)Cl)Cl)C(=O)NC(=O)NCCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5,6-trichloro-4-methyl-N-[(3-methylbutyl)carbamoyl]pyridine-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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